molecular formula C19H18N2O2S B2980776 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034485-98-6

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2980776
CAS RN: 2034485-98-6
M. Wt: 338.43
InChI Key: NNPBMMIVSZKINR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. MPTA belongs to the class of compounds known as acetamides and has a molecular weight of 383.47 g/mol.

Scientific Research Applications

Insecticidal Activity

Compounds with pyridine derivatives have been investigated for their potential as insecticides. For instance, a study by Bakhite et al. (2014) synthesized various pyridine derivatives and tested their toxicity against the cowpea aphid, Aphis craccivora Koch. One of the compounds exhibited insecticidal activity approximately 4-fold that of the standard insecticide acetamiprid, indicating the potential of such compounds in developing new insecticides (Bakhite et al., 2014).

Anticancer Properties

The design and synthesis of novel acetamide derivatives for anticancer applications have been a significant area of research. Vinayak et al. (2014) synthesized novel acetamide derivatives and screened them for cytotoxicity against various cancer cell lines. Some compounds exhibited high cytotoxicity, highlighting the potential of acetamide derivatives in cancer treatment (Vinayak et al., 2014).

Anti-Inflammatory and Analgesic Agents

Acetamide derivatives have also been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and evaluated them as COX-1/COX-2 inhibitors. Some compounds showed significant analgesic and anti-inflammatory activities, comparable to standard drugs, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Enzyme Inhibition

The study of enzyme inhibition is crucial for developing drugs targeting specific enzymatic pathways. Virk et al. (2018) synthesized triazole analogues and evaluated their inhibition potential against various enzymes. Some compounds demonstrated good activity, indicating the importance of structural modifications in designing effective enzyme inhibitors (Virk et al., 2018).

Synthesis of Heterocycles

The synthesis of heterocycles is fundamental in medicinal chemistry for developing new drugs. Mahata et al. (2003) demonstrated the use of specific synthons for the regiospecific synthesis of various heterocycles, showcasing the versatility of acetamide derivatives in synthesizing compounds with potential pharmaceutical applications (Mahata et al., 2003).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-17-6-3-2-5-15(17)10-19(22)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBMMIVSZKINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

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